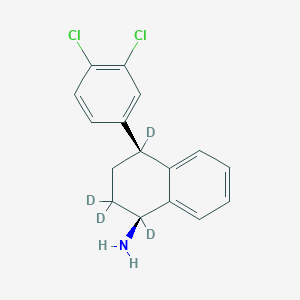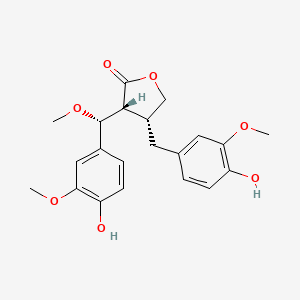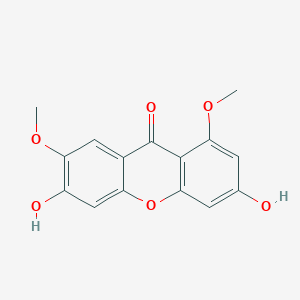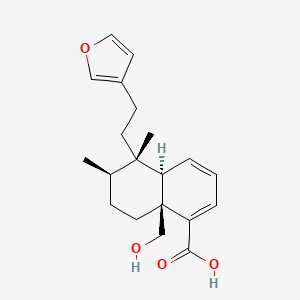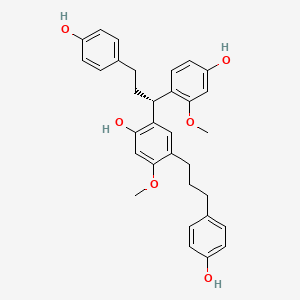
Odd-Chain Fatty Acid LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains various odd-chain fatty acids (C11:0-C19:1). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles. The odd-chain fatty acids represented in this mixture are either saturated or monounsaturated and composed of 11-19 carbons. These compounds are naturally occurring in animal fats and vegetable oils and can be used as biological markers for the intake of dietary fats in the assessment of metabolic risk factors.
Wissenschaftliche Forschungsanwendungen
Odd-Chain Fatty Acid Metabolism and Health
Odd-chain saturated fatty acids (OCS-FAs), specifically pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been historically used as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Recent studies, however, highlight their biological significance, showing that the dietary consumption of OCS-FAs and their potential endogenous metabolism could have important implications for human health. The plasma concentrations of OCS-FAs are associated with a lower risk of cardiometabolic diseases, although the underlying mechanisms remain debated. One proposed mechanism is α-oxidation, a pathway that could explain the distinct increase in the concentration of OCS-FAs in differentiated human adipocytes (Jenkins, West, & Koulman, 2015).
LC-MS Techniques in Biomedical Research
LC-MS techniques have been increasingly significant in biomedical research, offering solutions to practical problems in this domain. The advent of atmospheric pressure ionization (API) techniques, like electrospray (ES) and ionspray, has significantly enhanced the applicability of LC-MS in the biomedical field. Studies on drug metabolism, therapeutic drug monitoring, and pharmacology, which were traditionally carried out by GC-MS, are now frequently undertaken using LC-MS. This shift is particularly notable for analyzing highly polar molecules without the need for elaborate sample handling or derivatization procedures, making LC-MS an indispensable tool in biomedical applications (Gelpí, 1995).
LC-MS in Nutritional and Environmental Analysis
LC-MS has also been applied in the analysis of dietary fatty acids and their effects on diseases such as multiple sclerosis (MS). Dietary short-chain fatty acids (SCFAs) and long-chain fatty acids (LCFAs) have been shown to have significant effects on T-cell immunity and the gut microbiome, influencing the pathogenesis of MS. This intricate relationship emphasizes the importance of dietary fatty acids in immune modulation and disease pathogenesis, where LC-MS serves as a vital analytical tool (Haase et al., 2018).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



